molecular formula C14H17N5OS B7738031 (E)-2-amino-N'-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide

(E)-2-amino-N'-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide

Cat. No.: B7738031
M. Wt: 303.39 g/mol
InChI Key: KMIIKIRLAGYVOV-LZYBPNLTSA-N
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Description

(E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-amino-4-methylthiazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the reduced form of the Schiff base.

    Substitution: The major products are substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of (E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide involves its interaction with molecular targets through its Schiff base moiety. The C=N bond can interact with various biological molecules, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound can interact with bacterial enzymes, disrupting their function and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide is unique due to its specific combination of a thiazole ring and a Schiff base moiety, which imparts distinct optical and biological properties. Its ability to form stable crystals with high nonlinear optical susceptibility makes it particularly valuable in photonics and optoelectronics .

Properties

IUPAC Name

2-amino-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-9-12(21-14(15)17-9)13(20)18-16-8-10-4-6-11(7-5-10)19(2)3/h4-8H,1-3H3,(H2,15,17)(H,18,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIIKIRLAGYVOV-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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